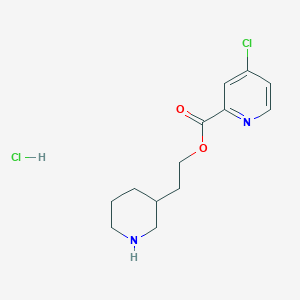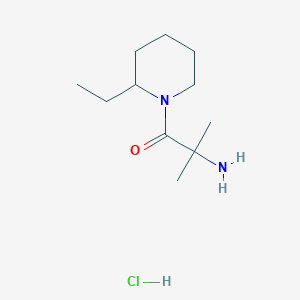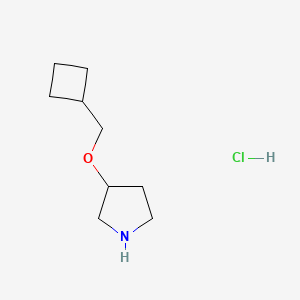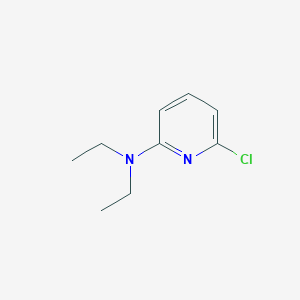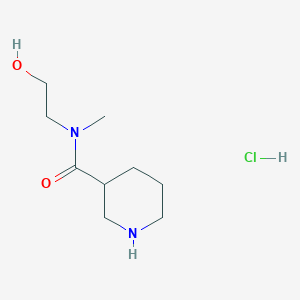
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Overview
Description
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride (2CPDM) is an organic compound that has a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of approximately 97°C. 2CPDM is widely used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a corrosion inhibitor in industrial applications.
Scientific Research Applications
-
Study of Mycobacterium smegmatis resistance to fluoroquinolones
- Field: Microbiology
- Application: This compound is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .
- Method: The exact method of application is not specified, but it likely involves exposing the bacteria to the compound and observing the effects .
- Results: The results or outcomes of this application are not specified in the source .
-
Pyrazoline synthesis
- Field: Organic Chemistry
- Application: 2-Chlorophenylhydrazine hydrochloride may be used in the synthesis of pyrazoline, a class of organic compounds .
- Method: The compound can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
- Results: The results or outcomes of this application are not specified in the source .
- Synthesis of Oxadiazole Derivatives
- Field: Organic Chemistry
- Application: This compound is used in the synthesis of oxadiazole derivatives . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- Method: The compound, (2‑chlorophenyl){3‑methyl‑4‑[(5‑((2‑morpholinoethyl) thio)‑1,3,4‑oxadiazol‑2‑yl) methoxy]phenylmethanone (27) Fig. 13 showed better result by MTT assay with IC 50 values to be 112.6 μg/mL and 126.7 μg/mL against the MCF-7 and KB cell lines, respectively .
- Results: The results or outcomes of this application are not specified in the source .
- Synthesis of N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine
- Field: Organic Chemistry
- Application: This compound can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
- Method: The exact method of application is not specified in the source .
- Results: The results or outcomes of this application are not specified in the source .
properties
IUPAC Name |
2-(2-chlorophenyl)-5,5-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13;/h3-6,11,14H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVCACZQZHQSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC=CC=C2Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




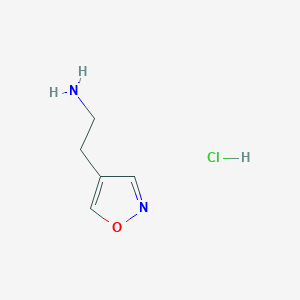



![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)


